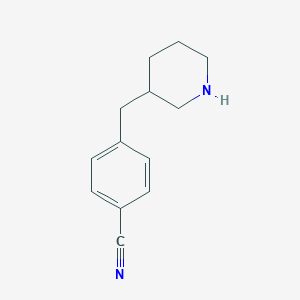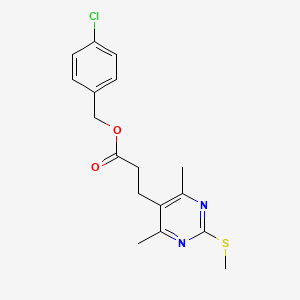![molecular formula C18H20N4O2 B2758725 N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide CAS No. 1445210-49-0](/img/structure/B2758725.png)
N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Ciforadenant and is a potent and selective inhibitor of the adenosine A2A receptor.
Mecanismo De Acción
Ciforadenant acts as a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The activation of adenosine A2A receptor has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. Ciforadenant inhibits the activation of adenosine A2A receptor, which leads to a reduction in the physiological effects of adenosine A2A receptor activation.
Biochemical and Physiological Effects:
Ciforadenant has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various animal models. Ciforadenant has also been shown to reduce the proliferation and migration of cancer cells in vitro and in vivo. In addition, Ciforadenant has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ciforadenant has several advantages for lab experiments. It is a highly selective and potent inhibitor of adenosine A2A receptor, which makes it an ideal tool for studying the physiological effects of adenosine A2A receptor activation. However, Ciforadenant has some limitations as well. It has a low solubility in water, which makes it difficult to administer in vivo. In addition, the synthesis of Ciforadenant is a multi-step process, which makes it difficult to produce large quantities of the compound.
Direcciones Futuras
There are several future directions for the study of Ciforadenant. One potential direction is the study of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the study of its potential use in the treatment of fibrosis, which is a common complication of various diseases, such as liver cirrhosis and pulmonary fibrosis. In addition, the study of the combination of Ciforadenant with other therapeutic agents, such as chemotherapy drugs, may lead to the development of more effective treatment options for various diseases.
Métodos De Síntesis
The synthesis of Ciforadenant involves a multi-step process that starts with the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-methyl-3-aminopropanamide to form the corresponding amide. The amide is then reacted with 1H-indole-3-carboxaldehyde to form the final product, Ciforadenant. The overall yield of this process is around 20%.
Aplicaciones Científicas De Investigación
Ciforadenant has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in various animal models. Ciforadenant has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In addition, Ciforadenant has been shown to have potential applications in the field of oncology, as it has been shown to enhance the effectiveness of chemotherapy drugs.
Propiedades
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)-methylamino]-3-oxopropyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-22(18(12-19)8-4-9-18)16(23)7-10-20-17(24)14-11-21-15-6-3-2-5-13(14)15/h2-3,5-6,11,21H,4,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXODSXJXCUEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)C1=CNC2=CC=CC=C21)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2758645.png)
![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)

![6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2758652.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)
![5-(2-chlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2758656.png)

![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)
![(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide](/img/structure/B2758660.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2758662.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)